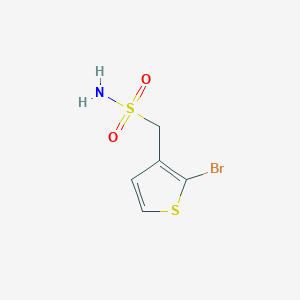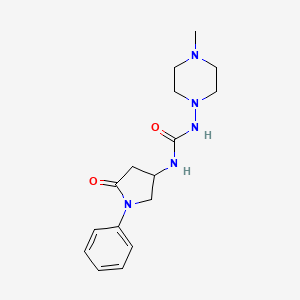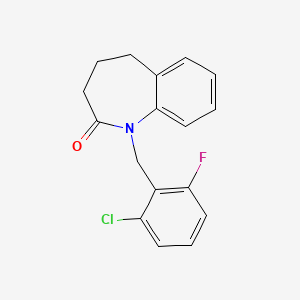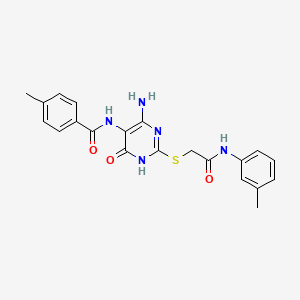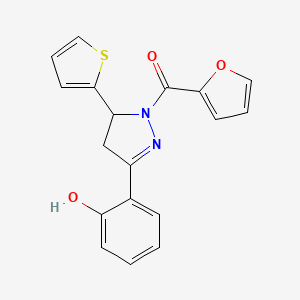
furan-2-yl(3-(2-hydroxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Furan-2-yl(3-(2-hydroxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a useful research compound. Its molecular formula is C18H14N2O3S and its molecular weight is 338.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Evaluation
A study by Ravula et al. (2016) reported the microwave-assisted synthesis of novel pyrazoline derivatives, including those related to furan-2-yl compounds. These derivatives were tested for their anti-inflammatory and antibacterial activities. The study highlighted the efficiency of microwave irradiation in synthesizing these compounds, offering higher yields, environmental friendliness, and reduced reaction times compared to conventional methods. Notably, some compounds exhibited significant in vivo anti-inflammatory and in vitro antibacterial activities, underscoring their potential as molecular templates for anti-inflammatory drugs (Ravula et al., 2016).
Novel Prins Cyclization for Synthesis of Hexahydro-1H-furo[3,4-c]pyran Derivatives
Another research avenue involves the InCl3-promoted Prins cyclization process used by Reddy et al. (2012) for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives. This methodology afforded novel series of these derivatives with good yields and high selectivity, marking the first report on such a synthesis approach (Reddy et al., 2012).
Antimicrobial and DNA Interaction Studies of Diorganotin(IV) Complexes
Sedaghat et al. (2015) synthesized diorganotin(IV) complexes with a furan-2-carbohydrazide derivative, exhibiting in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. These complexes, characterized by X-ray crystallography and other techniques, showed promising interactions with bacterial DNA, suggesting a potential mechanism for their antibacterial activity (Sedaghat et al., 2015).
Aza-Piancatelli Rearrangement for Cyclopentenone Derivatives
The aza-Piancatelli rearrangement, as described by Reddy et al. (2012), is a chemical reaction process that utilizes furan-2-yl(phenyl)methanol derivatives to synthesize trans-4,5-disubstituted cyclopentenone derivatives. This process demonstrates high selectivity and yields, providing an efficient pathway to these important chemical structures (Reddy et al., 2012).
properties
IUPAC Name |
furan-2-yl-[5-(2-hydroxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-15-6-2-1-5-12(15)13-11-14(17-8-4-10-24-17)20(19-13)18(22)16-7-3-9-23-16/h1-10,14,21H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONTWVNJNFSLAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2O)C(=O)C3=CC=CO3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-phenyl-1-ethanone O-(6-{[(1-phenylethylidene)amino]oxy}-2-pyridinyl)oxime](/img/structure/B2391440.png)
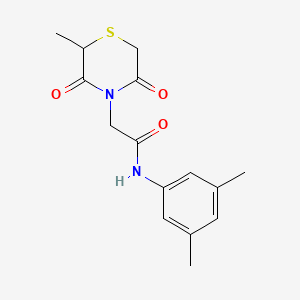
![4-acetyl-N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2391443.png)
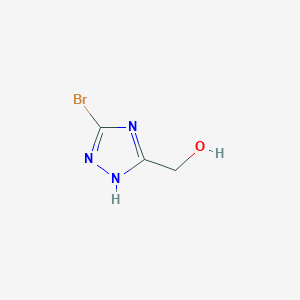
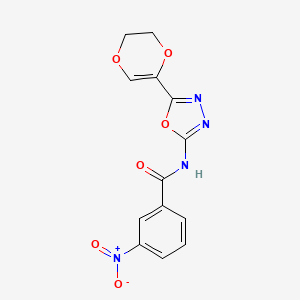
![5-Methyl-4-(4-phenoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one](/img/structure/B2391449.png)
![3-chloro-2-{3-[(3-nitro-2-pyridinyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2391450.png)
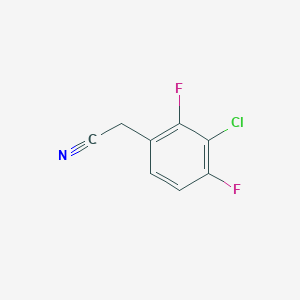
![N-(1-cyanocyclopentyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2391453.png)
